7-Methyl-6-thioguanosine: A Technical Guide for Researchers
7-Methyl-6-thioguanosine: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties, Experimental Protocols, and Applications of 7-Methyl-6-thioguanosine for Researchers, Scientists, and Drug Development Professionals.
Core Properties of 7-Methyl-6-thioguanosine
7-Methyl-6-thioguanosine, commonly abbreviated as MESG, is a synthetic purine (B94841) nucleoside analogue. Its primary application in research and drug development is not as a therapeutic agent itself, but as a key reagent in a widely used biochemical assay for the quantification of inorganic phosphate (B84403) (Pi).
Physicochemical Properties
The fundamental physicochemical properties of 7-Methyl-6-thioguanosine are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 55727-10-1 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₅N₅O₄S | [1][2][4] |
| Molecular Weight | 313.33 g/mol | [1][4] |
| Melting Point | >175°C (decomposes) | [1][3] |
| Appearance | A crystalline solid | [2] |
| Purity | ≥85% (technical grade) | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Solubility
7-Methyl-6-thioguanosine exhibits solubility in various common laboratory solvents. This information is critical for the preparation of stock solutions for use in biochemical assays.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 50 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [2] |
| Water | ≥ 125 mg/mL | [5] |
Spectroscopic Properties
The spectrophotometric properties of 7-Methyl-6-thioguanosine and its reaction product are central to its application in phosphate assays.
| Compound | λmax | Source |
| 7-Methyl-6-thioguanosine (MESG) | 212, 263, 345 nm | [2] |
| 7-Methyl-6-thioguanine | 355-360 nm | [2][6] |
Mechanism of Action in Phosphate Detection
The utility of 7-Methyl-6-thioguanosine is centered on its role as a chromogenic substrate for the enzyme purine nucleoside phosphorylase (PNP). In the presence of inorganic phosphate, PNP catalyzes the phosphorolytic cleavage of the glycosidic bond in 7-Methyl-6-thioguanosine. This reaction yields ribose-1-phosphate (B8699412) and 7-methyl-6-thioguanine.[2][6] The product, 7-methyl-6-thioguanine, has a distinct absorbance maximum at 355-360 nm, which differs from the substrate.[2][6] This shift in absorbance allows for the continuous spectrophotometric monitoring of the reaction, where the rate of increase in absorbance at 355-360 nm is directly proportional to the amount of inorganic phosphate present in the sample. The change in the extinction coefficient for this reaction at pH 7.6 is 11,000 M⁻¹cm⁻¹.[4]
This enzymatic reaction forms the basis of a highly sensitive and continuous assay for inorganic phosphate. It is frequently employed to measure the activity of various phosphate-generating enzymes, including ATPases, GTPases, and phosphatases.[2][6]
Experimental Protocols
General Protocol for Inorganic Phosphate Quantification
This protocol provides a general framework for the determination of inorganic phosphate using the 7-Methyl-6-thioguanosine-based assay. The specific concentrations and volumes may require optimization depending on the experimental setup and the expected range of phosphate concentrations.
Materials:
-
7-Methyl-6-thioguanosine (MESG)
-
Purine Nucleoside Phosphorylase (PNP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂)
-
Phosphate Standard Solution (e.g., 1 mM KH₂PO₄)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 360 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MESG (e.g., 10 mM in DMSO).
-
Prepare a stock solution of PNP (e.g., 1 unit/mL in assay buffer).
-
Prepare a series of phosphate standards by diluting the phosphate standard solution in the assay buffer to final concentrations ranging from 0 to 100 µM.
-
-
Assay Reaction:
-
For each reaction, prepare a master mix containing the assay buffer, MESG, and PNP. A typical final concentration for MESG is 200 µM and for PNP is 1 unit/mL.
-
Add a defined volume of the sample or phosphate standard to each well of the 96-well plate.
-
Initiate the reaction by adding the master mix to each well.
-
-
Measurement:
-
Immediately place the plate in the spectrophotometer or microplate reader.
-
Measure the absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) for each sample and standard by calculating the slope of the linear portion of the absorbance versus time plot.
-
Create a standard curve by plotting the V₀ values of the phosphate standards against their known concentrations.
-
Determine the phosphate concentration in the unknown samples by interpolating their V₀ values on the standard curve.
-
Biological Activity and Therapeutic Potential
Current scientific literature indicates that 7-Methyl-6-thioguanosine is primarily utilized as a laboratory reagent. There is a lack of evidence to suggest that it possesses direct biological or therapeutic activity in a cellular or in vivo context. Its methylated purine ring structure may preclude it from being processed by the same metabolic pathways as its analogue, 6-thioguanine (B1684491), which is a known anticancer and immunosuppressive agent.[7] The mechanism of action of 6-thioguanine involves its conversion to thioguanine nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity.[8] The 7-methyl group in 7-Methyl-6-thioguanosine likely prevents the necessary enzymatic conversions for such activity. Therefore, the focus of this guide remains on its application as a biochemical tool rather than a therapeutic compound.
Conclusion
7-Methyl-6-thioguanosine is an indispensable tool for researchers and scientists in various fields, including biochemistry, enzymology, and drug discovery. Its core utility lies in its role as a chromogenic substrate in a robust and sensitive assay for the quantification of inorganic phosphate. This technical guide has provided a comprehensive overview of its basic properties, the mechanism underlying its use in the phosphate assay, and a detailed experimental protocol. While it does not exhibit direct therapeutic properties, its application in studying the kinetics of phosphate-releasing enzymes is critical for advancing our understanding of cellular signaling and for the development of novel therapeutics targeting these enzymatic pathways.
References
- 1. interchim.fr [interchim.fr]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. 7-Methyl-6-thioguanosine (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 4. A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Tioguanine - Wikipedia [en.wikipedia.org]
- 8. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
